1H-pyrrolo[2,3-c]pyridin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives involves various strategies, including molecular modeling and design to introduce specific substituents for desired properties. For instance, a series of derivatives were synthesized based on docking models as potassium-competitive acid blockers, indicating the compound's relevance in pharmaceutical research (Arikawa et al., 2014). Additionally, synthesis methods involving palladium-catalyzed intramolecular amination highlight the versatility of approaches in constructing the pyrrolopyridine core with functional group modifications at specific positions (He et al., 2012).
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives has been extensively studied through various spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the compound's structural framework and intermolecular interactions, such as hydrogen bonding patterns, which are critical for understanding its reactivity and interaction with biological targets. For example, structural studies on related compounds show the importance of NH⋯OC hydrogen-bonding in stabilizing molecular structures and forming three-dimensional networks via C-H⋯π and N-H⋯π-facial hydrogen bonds, contributing to the crystal stabilization (Șahin et al., 2010).
Chemical Reactions and Properties
1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives undergo various chemical reactions, demonstrating a wide range of reactivities such as nucleophilic substitution, oxidation, and cyclization. These reactions enable the introduction of diverse functional groups and the synthesis of complex molecules with potential biological activities. Notably, reactions with nucleophiles, like ammonia and amines, under acidic or basic conditions, are crucial for modifying the pyrrolopyridine core and exploring its chemical diversity (Goto et al., 1991).
Scientific Research Applications
Potassium-Competitive Acid Blockers (P-CABs) : 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives have been designed, synthesized, and studied as potent P-CABs. These compounds exhibit excellent inhibitory activity both in vitro and in vivo, suggesting their potential as lead compounds for the development of new therapeutics targeting gastric acid-related diseases (Arikawa et al., 2014).
Synthesis of 5‐Azaindoles : The treatment of certain 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) with primary amines has led to a nucleophilic substitution-rearrangement yielding N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (5-azaindoles). This process indicates the chemical versatility of such compounds and their potential utility in synthetic organic chemistry (Girgis et al., 1989).
Syntheses and Properties : Various methods for preparing 1H-pyrrolo[2,3-b]pyridines have been investigated, along with the synthesis of alkyl and aryl substituted derivatives. These compounds have shown to undergo several reactions such as nitration, bromination, and iodination predominantly at the 3-position, highlighting their potential in the creation of diverse organic molecules (Herbert & Wibberley, 1969).
Inhibitors of Gastric Acid Secretion : Novel 1H-pyrrolo[3,2-b]pyridines have been synthesized and examined as potent inhibitors of the gastric acid pump. These compounds' structure-activity relationships were established, focusing on substitutions that influence anti-secretory activity, lipophilicity, and pKa value (Palmer et al., 2008).
Functionalization for Agrochemicals and Functional Materials : 1H-pyrrolo[2,3-b]pyridine has been functionally modified to yield new compounds for potential use in agrochemicals and functional materials. For instance, amino groups have been introduced at various positions to form multidentate agents and podant-type compounds, and some of the derivatives exhibited high fungicidal activity (Minakata et al., 1992).
c-Met Inhibitors : A series of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, which are important in cancer research and therapy. These compounds showed strong c-Met kinase inhibition, indicating their potential as therapeutic agents (Liu et al., 2016).
Safety And Hazards
The safety information available for 1H-pyrrolo[2,3-c]pyridin-7-amine indicates that it is corrosive . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKAJKJHGZYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597879 | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridin-7-amine | |
CAS RN |
165669-36-3 | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165669-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-c]pyridin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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